molecular formula C12H22N2O B12078986 [(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](ethyl)amine

[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](ethyl)amine

Cat. No.: B12078986
M. Wt: 210.32 g/mol
InChI Key: PALAULZRZZYOQS-UHFFFAOYSA-N
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Description

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a piperidine derivative featuring a cyclopropanecarbonyl group at the 1-position and an ethylamine-substituted methyl group at the 4-position.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

cyclopropyl-[4-(ethylaminomethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C12H22N2O/c1-2-13-9-10-5-7-14(8-6-10)12(15)11-3-4-11/h10-11,13H,2-9H2,1H3

InChI Key

PALAULZRZZYOQS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(CC1)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride and ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and molecular features of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine and its analogs:

Compound Name Molecular Formula Substituent at Piperidine-1 Substituent at Piperidine-4 Molecular Weight (g/mol) Key Features
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine C₁₂H₂₁N₂O Cyclopropanecarbonyl (Methyl)ethylamine 209.31 Strained cyclopropane, tertiary amine
1-Cyclobutanecarbonylpiperidin-4-amine () C₁₀H₁₈N₂O Cyclobutanecarbonyl Amine 182.26 Larger cycloalkane, primary amine
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine () C₁₁H₁₄ClN₃O 6-Chloropyridine-3-carbonyl Amine 255.70 Aromatic, electron-withdrawing Cl
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine () C₉H₁₈N₂O₂S Cyclopropylsulfonyl Methylamine 218.32 Sulfonyl group, enhanced acidity
1-Acetylpiperidin-4-amine () C₇H₁₄N₂O Acetyl Amine 142.20 Simple carbonyl, high polarity

Key Structural Differences and Implications

Cyclopropane vs. This may influence binding affinity in biological systems or stability under synthetic conditions .

Acyl vs. Sulfonyl Groups () :

  • The sulfonyl group in {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine is more electron-withdrawing than the carbonyl group, reducing the basicity of the adjacent amine. This could alter pharmacokinetic properties such as membrane permeability .

Ethylamine vs. Primary Amine Substituents :

  • The ethylamine group in the target compound provides a tertiary amine, which may enhance lipid solubility compared to primary amines (e.g., 1-Cyclobutanecarbonylpiperidin-4-amine). This difference could impact blood-brain barrier penetration or metabolic clearance .

Aromatic vs.

Biological Activity

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a novel organic compound that has garnered attention due to its potential biological activities. Characterized by a unique structural arrangement, this compound includes a cyclopropane ring, a piperidine moiety, and an ethyl amine side chain. The molecular formula is C13H20N2OC_{13}H_{20}N_{2}O with a molecular weight of approximately 220.31 g/mol. This article reviews the biological activity of the compound, supported by data tables and relevant research findings.

Structural Features

The structural components of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine contribute significantly to its biological activity. The presence of the cyclopropane ring introduces notable strain, potentially influencing reactivity and interactions with biological targets. The amine group enhances possibilities for hydrogen bonding and ionic interactions, making it a candidate for various biological applications.

Structural Component Description
Cyclopropane RingProvides molecular strain; influences reactivity
Piperidine MoietySix-membered saturated ring; basic properties
Ethyl Amine Side ChainEnhances interaction potential with biological targets

Biological Activity

Preliminary studies indicate that (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine exhibits promising biological activity. Its interactions with various biological pathways suggest potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Initial investigations have shown that compounds with similar structural features exhibit significant anticancer properties. For example, studies on related piperidine derivatives have demonstrated efficacy against various cancer cell lines, indicating that (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine may have similar potential.

Case Study: Anticancer Profile

A comparative study on piperidine derivatives revealed varying degrees of inhibition against cancer cell lines:

Compound % Inhibition at 1 µM
Compound A30.35 ± 0.41
Compound B75.17 ± 0.27
Compound C98.24 ± 0.44
Compound D55.21 ± 0.52

In this study, compounds with ethylamine linkers showed higher mean percent inhibition compared to their propylamine counterparts, suggesting that the structural arrangement plays a critical role in anticancer efficacy .

The specific mechanisms underlying the biological effects of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine remain to be fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Interference : Preliminary data suggest that this compound may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.

Future Research Directions

Further research is essential to explore the full therapeutic potential of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine. Suggested areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways and targets involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

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